2-(2-Fluoro-3-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Fluoro-3-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound. Organoboron compounds are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boron atom bonded to a dioxaborolane ring, which is a common motif in boronic esters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable aryl halide with a boronic ester precursor. A common method is the Miyaura borylation, which uses a palladium catalyst and a base to facilitate the formation of the boronic ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Miyaura borylation reactions, optimized for yield and purity. The reaction conditions would be carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-3-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Substituted Aromatics: From nucleophilic substitution reactions.
Scientific Research Applications
2-(2-Fluoro-3-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: For the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Materials Science: In the development of new materials with specific properties, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-3-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions typically involves the formation of a boronate complex, which can then undergo various transformations depending on the reaction conditions. The boron atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in coupling reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in similar coupling reactions.
4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane: A similar compound with a methoxy group instead of a fluoro group.
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A similar compound without the methoxy and methyl groups.
Uniqueness
2-(2-Fluoro-3-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both fluoro and methoxy substituents on the aromatic ring, which can influence its reactivity and the types of reactions it can undergo. These substituents can also affect the compound’s electronic properties, making it useful for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C14H20BFO3 |
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Molecular Weight |
266.12 g/mol |
IUPAC Name |
2-(2-fluoro-3-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BFO3/c1-9-7-8-10(11(16)12(9)17-6)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 |
InChI Key |
MXCQLRCBHZFDEY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)OC)F |
Origin of Product |
United States |
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